1-Benzyl 4-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate is a synthetic compound with significant utility in scientific research. Its molecular formula is , and it has a molecular weight of approximately 349.4 g/mol. This compound is characterized by its structural complexity, which includes a piperazine ring, a benzyl group, and tert-butyl substituents, contributing to its unique chemical properties and potential applications in various fields of chemistry and pharmacology.
The synthesis of 1-benzyl 4-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate typically involves several key steps. The initial step often includes the protection of functional groups followed by the introduction of the piperazine ring through nucleophilic substitution reactions.
Technical Details:
The molecular structure of 1-benzyl 4-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate features:
Data:
1-Benzyl 4-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate can participate in various chemical reactions typical for carboxylic acids and amines:
Technical Details:
The reactivity profile is influenced by the electron-donating effects of the tert-butyl group and the electron-withdrawing nature of the carboxylic acid moieties .
While specific biological mechanisms for this compound are not extensively documented, similar piperazine derivatives often exhibit mechanisms involving modulation of neurotransmitter systems. For instance:
Data:
Research indicates that piperazine derivatives can influence central nervous system activity, although detailed studies on this specific compound's mechanism remain limited .
Relevant Data:
The compound's reactivity as an ester suggests it may hydrolyze under acidic or basic conditions .
1-Benzyl 4-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate has potential applications in:
This compound exemplifies how synthetic chemistry can yield versatile intermediates for research across diverse scientific fields.
The synthesis of enantiomerically pure 1-benzyl 4-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate (CAS 1212316-00-1) hinges on precise chiral induction techniques. The (R)-configuration at the C2 position is typically achieved via:
Table 1: Enantiomeric Purity Assessment Methods
Analytical Method | Resolution | Detection Limit | Chiral Stationary Phase |
---|---|---|---|
Chiral HPLC | >99.5% ee | 0.1% ee | Amylose tris(3,5-dimethylphenylcarbamate) |
Capillary Electrophoresis | >99% ee | 0.2% ee | Cyclodextrin-based |
Polarimetry | >95% ee | 1% ee | N/A |
Critical challenges include epimerization at C2 during aminomethyl group functionalization, mitigated by suppressing base-catalyzed reactions below 0°C [5] [7].
Carbamate groups serve as orthogonal protecting units for piperazine nitrogens:
Table 2: Deprotection Kinetics in Model Reactions
Protecting Group | Reagent | Temperature | Time (hr) | Deprotection Yield |
---|---|---|---|---|
Cbz | 10% Pd/C, H₂ (1 atm) | 25°C | 2 | 98% |
Boc | 25% TFA in DCM | 0°C → 25°C | 1 | >99% |
Optimal protection sequences involve Boc installation first due to its steric accessibility, followed by Cbz protection at the more nucleophilic piperazine nitrogen [2] [6].
Key bond-forming methodologies include:
Microwave-assisted cyclization (100°C, 30 min) enhances reaction efficiency, reducing epimerization to <2% compared to thermal methods (12–24 hr, 5–8% epimerization) [8].
Table 3: Comparative Synthesis Platforms
Parameter | Solid-Phase Approach | Solution-Phase Approach |
---|---|---|
Resin/Linker | Wang resin w/ hydroxybenzaldehyde linker | Not applicable |
Cyclization Yield | 65–70% | 82–88% |
Purity (Crude) | 75–80% | 90–95% |
Scale-Up Limit | 10 mmol | >500 mmol |
Purification | Resin cleavage + chromatography | Crystallization from ethanol/water |
Chiral Integrity | 97–98% ee | >99% ee |
Solid-Phase: Enables rapid iteration through automated peptide synthesizers but suffers from swelling issues in nonpolar solvents and linker cleavage side-reactions (~5–8% yield loss) [7].Solution-Phase: Preferred for industrial-scale synthesis due to superior control over crystallization-induced asymmetric transformation, achieving >99% ee via chiral salt resolution with L-diethyl tartrate [5] [6]. Hybrid approaches employ solution-phase ring formation followed by solid-phase diversification of the aminomethyl group [8].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9